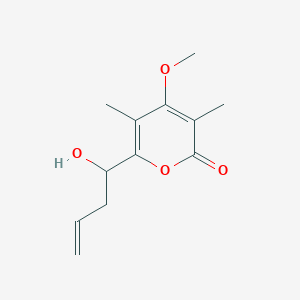
6-(1-Hydroxybut-3-en-1-yl)-4-methoxy-3,5-dimethyl-2H-pyran-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(1-Hydroxybut-3-en-1-yl)-4-methoxy-3,5-dimethyl-2H-pyran-2-one is a complex organic compound with a unique structure that includes a pyran ring substituted with hydroxybutenyl, methoxy, and dimethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1-Hydroxybut-3-en-1-yl)-4-methoxy-3,5-dimethyl-2H-pyran-2-one typically involves multiple steps. One common method includes the allylation of a chromone derivative followed by various functional group transformations. For instance, the Zn-induced allylation of chromone-3-carbaldehyde can produce the desired hydroxybutenyl chromone, which can then undergo further reactions to introduce the methoxy and dimethyl groups .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
6-(1-Hydroxybut-3-en-1-yl)-4-methoxy-3,5-dimethyl-2H-pyran-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl compound.
Reduction: The double bond in the butenyl group can be reduced to form a saturated hydroxybutyl group.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the double bond would yield a saturated alcohol.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure may allow it to interact with biological molecules in specific ways, making it a candidate for drug development.
Medicine: Potential therapeutic applications could be explored, particularly if the compound exhibits bioactivity.
Industry: It may be used in the development of new materials or as a precursor in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism by which 6-(1-Hydroxybut-3-en-1-yl)-4-methoxy-3,5-dimethyl-2H-pyran-2-one exerts its effects would depend on its specific interactions with molecular targets. For instance, if used in a biological context, it might interact with enzymes or receptors, altering their activity and leading to a physiological response. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other substituted pyranones and chromones, such as:
Uniqueness
What sets 6-(1-Hydroxybut-3-en-1-yl)-4-methoxy-3,5-dimethyl-2H-pyran-2-one apart is its specific combination of functional groups, which may confer unique chemical reactivity and biological activity compared to other similar compounds.
Properties
CAS No. |
113494-72-7 |
|---|---|
Molecular Formula |
C12H16O4 |
Molecular Weight |
224.25 g/mol |
IUPAC Name |
6-(1-hydroxybut-3-enyl)-4-methoxy-3,5-dimethylpyran-2-one |
InChI |
InChI=1S/C12H16O4/c1-5-6-9(13)11-7(2)10(15-4)8(3)12(14)16-11/h5,9,13H,1,6H2,2-4H3 |
InChI Key |
BAEQHHKOXXNFIT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(OC1=O)C(CC=C)O)C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


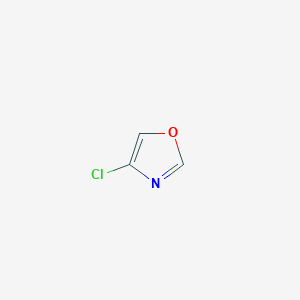
![Benzo[f]quinolin-7(4H)-one](/img/structure/B14295210.png)
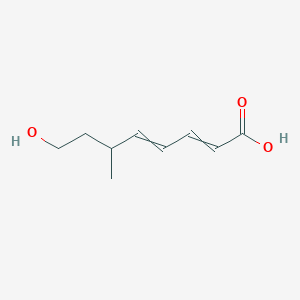
![4,4'-[(2-Hydroxyphenyl)methylene]bis(2,5-dimethylphenol)](/img/structure/B14295224.png)
![4,7,13,16,22-Pentaoxa-1,10-diazabicyclo[8.8.7]pentacosane](/img/structure/B14295230.png)
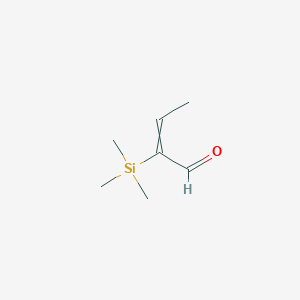
![N~1~,N~3~-Bis(2-aminoethyl)-2-[(4-aminophenyl)methyl]propanediamide](/img/structure/B14295242.png)
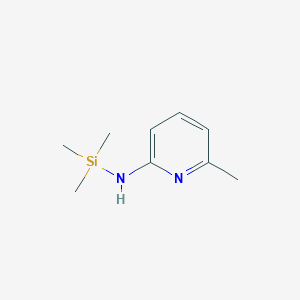
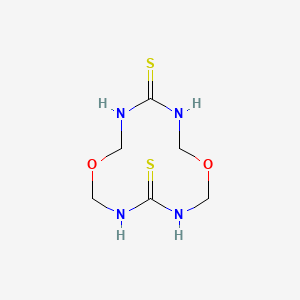
![1-[4-(2-Hydroxypropan-2-yl)phenyl]but-2-en-1-one](/img/structure/B14295256.png)


![Ethyl 3,5-dichloro-4-{[(pentadecyloxy)carbonyl]oxy}benzoate](/img/structure/B14295291.png)

